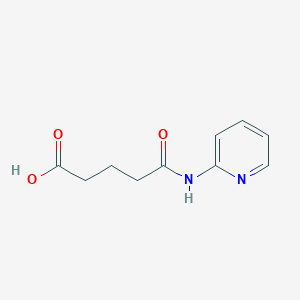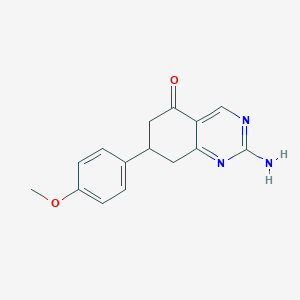
4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid is a compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroisoquinoline with succinic anhydride under acidic conditions. This reaction typically requires the use of a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol at reflux temperature . Another method involves the use of the Bischler-Napieralski reaction, where phenylethanols and nitriles are used as starting materials to form the dihydroisoquinoline core .
Analyse Des Réactions Chimiques
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline analogues.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.
Applications De Recherche Scientifique
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, in the treatment of neurological disorders, the compound is believed to exert its effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain . This is achieved through the inhibition of enzymes that degrade these neurotransmitters, leading to enhanced neurotransmission and improved mood and cognitive function .
Comparaison Avec Des Composés Similaires
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and have been studied for their antioomycete activity against plant pathogens.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown promising antifungal activity and are being explored as potential lead compounds for the development of new antifungal agents.
N-Substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds have demonstrated antidepressant and anticonvulsant activities and are being investigated for their potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMQMUKMSANQMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B510025.png)
![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid](/img/structure/B510078.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)
![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)
